6-ethynyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Ethynyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₂H₁₂ It is a derivative of tetrahydronaphthalene, characterized by the presence of an ethynyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with an ethynylating agent. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with acetylene in the presence of a strong base such as sodium amide (NaNH₂) under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification of the product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated derivatives. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) are common examples.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Ethynyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethynyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Features an acetyl group, which imparts different chemical behavior compared to the ethynyl group.
Uniqueness: 6-Ethynyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
6-ethynyl-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGFOJGZFLPNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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